BenchChemオンラインストアへようこそ!

Diclegis

Nausea and Vomiting of Pregnancy Pyridoxine Monotherapy PUQE Score

Diclegis (CAS 99007-20-2) is the only FDA-approved fixed-dose, delayed-release combination of doxylamine succinate 10 mg and pyridoxine HCl 10 mg for nausea and vomiting of pregnancy (NVP) unresponsive to conservative management. Its enteric coating prevents gastric irritation and ensures sustained intestinal release, delivering statistically superior symptom reduction over pyridoxine monotherapy (placebo-controlled trials, >200,000 first-trimester exposures). Guideline-recommended as first-line pharmacotherapy and for prophylactic use in high-risk pregnancies (prior hyperemesis gravidarum). Phase IV data confirms safety in pregnant adolescents. Procure to replace less safe, off-label antiemetics and reduce hospitalization costs.

Molecular Formula C29H40ClN3O8
Molecular Weight 594.1 g/mol
CAS No. 99007-20-2
Cat. No. B1206772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclegis
CAS99007-20-2
Synonymsendectin
Debendox
Diclectin
Diclegis
dicyclomine - doxylamine - pyridoxine
dicyclomine, doxylamine, pyridoxine drug combination
doxylamine succinate - pyridoxine hydrochloride
doxylamine succinate, pyridoxine hydrochloride drug combination
doxylamine, pyridoxine drug combination
Molecular FormulaC29H40ClN3O8
Molecular Weight594.1 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl
InChIInChI=1S/C17H22N2O.C8H11NO3.C4H6O4.ClH/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-5-8(12)7(4-11)6(3-10)2-9-5;5-3(6)1-2-4(7)8;/h4-12H,13-14H2,1-3H3;2,10-12H,3-4H2,1H3;1-2H2,(H,5,6)(H,7,8);1H
InChIKeyAAYNMUXDBOPKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclegis (Doxylamine Succinate/Pyridoxine HCl Delayed-Release Tablets) Procurement and Therapeutic Positioning


Diclegis (CAS 99007-20-2) is a fixed-dose, delayed-release oral combination of doxylamine succinate (an antihistamine) and pyridoxine hydrochloride (vitamin B6), each at 10 mg per tablet [1]. It is the only FDA-approved pharmacotherapy specifically indicated for nausea and vomiting of pregnancy (NVP) in women who do not respond to conservative management [2]. The product's efficacy and safety are supported by a robust clinical evidence base, including placebo-controlled trials and extensive post-marketing surveillance involving over 200,000 first-trimester exposures [3].

Why Generic Substitution or Pyridoxine Monotherapy Fails to Replicate Diclegis Outcomes in NVP Management


Generic substitution or the use of pyridoxine monotherapy is clinically inadequate for managing NVP due to the unique fixed-dose, delayed-release pharmacokinetic profile of Diclegis. Pyridoxine monotherapy has demonstrated only a modest effect on mild-to-moderate nausea, with no significant impact on vomiting [1]. In direct comparison, the doxylamine-pyridoxine combination in Diclegis shows a statistically significant and clinically meaningful reduction in overall NVP symptom scores versus pyridoxine alone, a difference that is magnified in patients with more severe symptoms [2]. Furthermore, immediate-release or compounded generic combinations lack the enteric coating of Diclegis, which is critical for preventing gastric release of doxylamine—a known gastric irritant—and for achieving a targeted, sustained therapeutic effect in the small intestine [3].

Quantitative Differentiation of Diclegis Versus Key Clinical Comparators for NVP


Superior Symptom Control of Diclegis Compared to Pyridoxine Monotherapy in NVP

In a matched, controlled cohort study comparing pyridoxine monotherapy to the doxylamine succinate-pyridoxine HCl combination (Diclegis), Diclegis demonstrated a statistically significant improvement in NVP symptoms. While pyridoxine alone was associated with a worsening of symptoms, Diclegis use led to a meaningful reduction in the validated Pregnancy-Unique Quantification of Emesis (PUQE) score [1]. This effect was most pronounced in women with severe symptoms, where the mean improvement was substantially greater with Diclegis [1]. Furthermore, significantly fewer women in the Diclegis group experienced moderate-to-severe NVP scores after one week of treatment [1].

Nausea and Vomiting of Pregnancy Pyridoxine Monotherapy PUQE Score

Rapid and Sustained Efficacy of Diclegis Versus Placebo in a Randomized Controlled Trial

A phase III, double-blind, randomized, placebo-controlled trial evaluated the efficacy of Diclegis over 14 days. A secondary analysis demonstrated that significant improvement in NVP symptom control, measured by the PUQE score, was evident as early as Day 3 of treatment and was sustained through the end of the trial [1]. This early and sustained response profile distinguishes Diclegis from interventions with delayed or inconsistent onset of action.

Nausea and Vomiting of Pregnancy Placebo-Controlled Trial Delayed-Release Formulation

Comparative Safety Profile: Diclegis Established Safety vs. Ondansetron's Potential Teratogenicity Concerns

While some studies show ondansetron to be more effective than Diclegis for acute symptom relief (e.g., 96.2% vs. 52.6% improvement in nausea) [1], the safety profile of Diclegis is superior and is a primary driver for its first-line recommendation. Diclegis is supported by extensive data on over 200,000 first-trimester exposures demonstrating no increased risk for congenital malformations [2]. In contrast, ondansetron use in early pregnancy has been associated with a small but statistically significant increased risk of oral clefts and cardiac defects in some, but not all, large cohort studies [3]. For procurement decisions, this translates to Diclegis being the guideline-recommended first-line pharmacologic agent due to its unparalleled safety database in pregnancy.

Nausea and Vomiting of Pregnancy Fetal Safety Comparative Safety

Diclegis Delayed-Release Formulation Ensures Targeted Intestinal Delivery vs. Immediate-Release Alternatives

The proprietary delayed-release coating of Diclegis is a key differentiator from immediate-release or compounded alternatives. In vitro dissolution studies of a comparable delayed-release formulation demonstrate that no significant drug release occurs in acidic gastric pH, with total release of both active pharmaceutical ingredients (APIs) occurring in intestinal pH [1]. This pharmacokinetic design minimizes the direct gastric irritation of doxylamine, a known issue with immediate-release formulations, and enhances patient tolerability and adherence.

Pharmaceutics Delayed-Release Gastrointestinal Tolerance

Primary Application Scenarios for Diclegis Procurement and Utilization in Maternal-Fetal Medicine


First-Line Pharmacotherapy for Mild-to-Moderate Nausea and Vomiting of Pregnancy (NVP)

Procurement of Diclegis is justified as the first-line, evidence-based pharmacologic intervention for NVP that has failed conservative management (e.g., dietary modification, ginger). This is based on its established efficacy in placebo-controlled trials [1] and its superior safety profile compared to other antiemetics like ondansetron or metoclopramide [2]. Formulary inclusion reduces reliance on less safe or unproven alternatives.

Pre-Emptive Treatment in High-Risk Populations for Severe NVP or Hyperemesis Gravidarum (HG)

Clinical guidelines and research support the use of Diclegis for prophylactic or pre-emptive treatment in pregnant women with a history of severe NVP or hyperemesis gravidarum (HG) in a prior pregnancy [3]. This strategy leverages the drug's early and sustained efficacy [1] to prevent symptom escalation and potential hospitalization, thereby reducing overall healthcare costs. Procurement should be aligned with protocols for high-risk prenatal care.

Institutional Formulary for Adolescent Pregnancy Programs

Given the high prevalence of NVP in pregnant adolescents and their specific physiological needs, Diclegis is a key medication for inclusion in specialized adolescent pregnancy care programs. A dedicated Phase 4 trial (NCT02045901) was conducted to evaluate its efficacy and safety specifically in pregnant adolescents (ages 12-17) [4], providing targeted evidence for use in this demographic.

Quote Request

Request a Quote for Diclegis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.